

Cross-Reactivity Profiling of N-(2,6-diisopropylphenyl)benzamide: A Comparative Guide

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Compound of Interest

Compound Name: *N*-(2,6-diisopropylphenyl)benzamide

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Executive Summary

N-(2,6-diisopropylphenyl)benzamide is a synthetic compound belonging to the diverse class of benzamides, which are recognized for a wide array of pharmacological activities. While direct experimental data on the cross-reactivity profile of **N-(2,6-diisopropylphenyl)benzamide** is not extensively available in the public domain, analysis of structurally related N-substituted benzamides allows for a predictive assessment of its potential biological targets and off-target effects. This guide provides a comparative analysis of **N-(2,6-diisopropylphenyl)benzamide** against its analogs with known biological activities, focusing on potential interactions with tubulin, soluble epoxide hydrolase (sEH), and key signaling pathways such as apoptosis and NF-κB. Detailed experimental protocols for assessing these potential activities are provided to facilitate further investigation.

Comparative Analysis of Biological Activities

Based on the activities of structurally similar benzamide derivatives, the primary potential targets for **N-(2,6-diisopropylphenyl)benzamide** are hypothesized to be tubulin and soluble epoxide hydrolase (sEH). Furthermore, like other N-substituted benzamides, it may play a role in apoptosis induction and NF-κB pathway inhibition.

Inhibition of Tubulin Polymerization

Several N-benzylbenzamide derivatives have demonstrated potent antiproliferative activities by inhibiting tubulin polymerization. These compounds bind to the colchicine binding site on β -tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.

Table 1: Antiproliferative and Tubulin Polymerization Inhibitory Activities of Selected N-Benzylbenzamide Derivatives

| Compound | R1 | R2 | A549 IC50 (nM) | HCT11 6 IC50 (nM) | MCF-7 IC50 (nM) | HeLa IC50 (nM) | Tubulin Polym erizati on Inhibiti on IC50 (μ M) | Reference |
|----------|--------------------|----|----------------------|-------------------------|-----------------------|----------------------|---|-----------|
| 20a | H | H | 45 \pm 3.1 | 52 \pm 4.5 | 38 \pm 2.9 | 61 \pm 5.2 | >40 | [1] |
| 20b | 3-OCH ₃ | H | 15 \pm 1.2 | 12 \pm 0.9 | 18 \pm 1.5 | 27 \pm 2.1 | 2.1 \pm 0.1 | [1] |
| 20c | 4-OCH ₃ | H | 35 \pm 2.8 | 41 \pm 3.3 | 31 \pm 2.5 | 49 \pm 4.1 | 15.3 \pm 1.2 | [1] |

| **N-(2,6-diisopropylphenyl)benzamide** | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

IC50 values represent the concentration required to inhibit 50% of the biological activity.

Inhibition of Soluble Epoxide Hydrolase (sEH)

Soluble epoxide hydrolase is a therapeutic target for managing inflammation and hypertension. Certain benzamide-containing compounds have been identified as potent sEH inhibitors.

Table 2: sEH Inhibitory Activities of Selected Benzamide Derivatives

| Compound | Human sEH IC50 (nM) | Mouse sEH IC50 (nM) | Rat sEH IC50 (nM) | Reference |
|--|------------------------|------------------------|----------------------|---------------------|
| 4a | 3.5 | - | - | [2] |
| 4d | 1.7 | 17.2 | 2.0 | [2] |
| SC-75741 (NF- κB inhibitor) | <10 | - | - | [3] |
| trans-AUCB (known sEH inhibitor) | <10 | - | - | [3] |

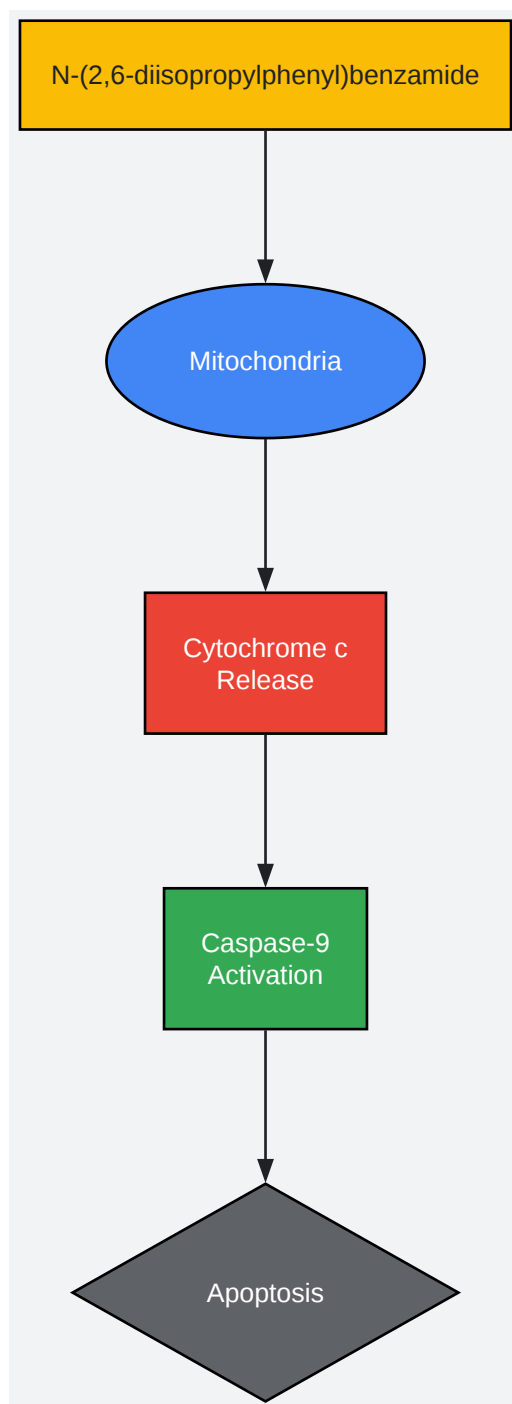
| **N-(2,6-diisopropylphenyl)benzamide** | Data Not Available | Data Not Available | Data Not Available | |

IC50 values represent the concentration required to inhibit 50% of the enzyme activity.

Potential Signaling Pathway Interactions

Induction of Apoptosis

N-substituted benzamides have been shown to induce apoptosis through the mitochondrial pathway, characterized by the release of cytochrome c and activation of caspase-9. This process can be independent of p53.

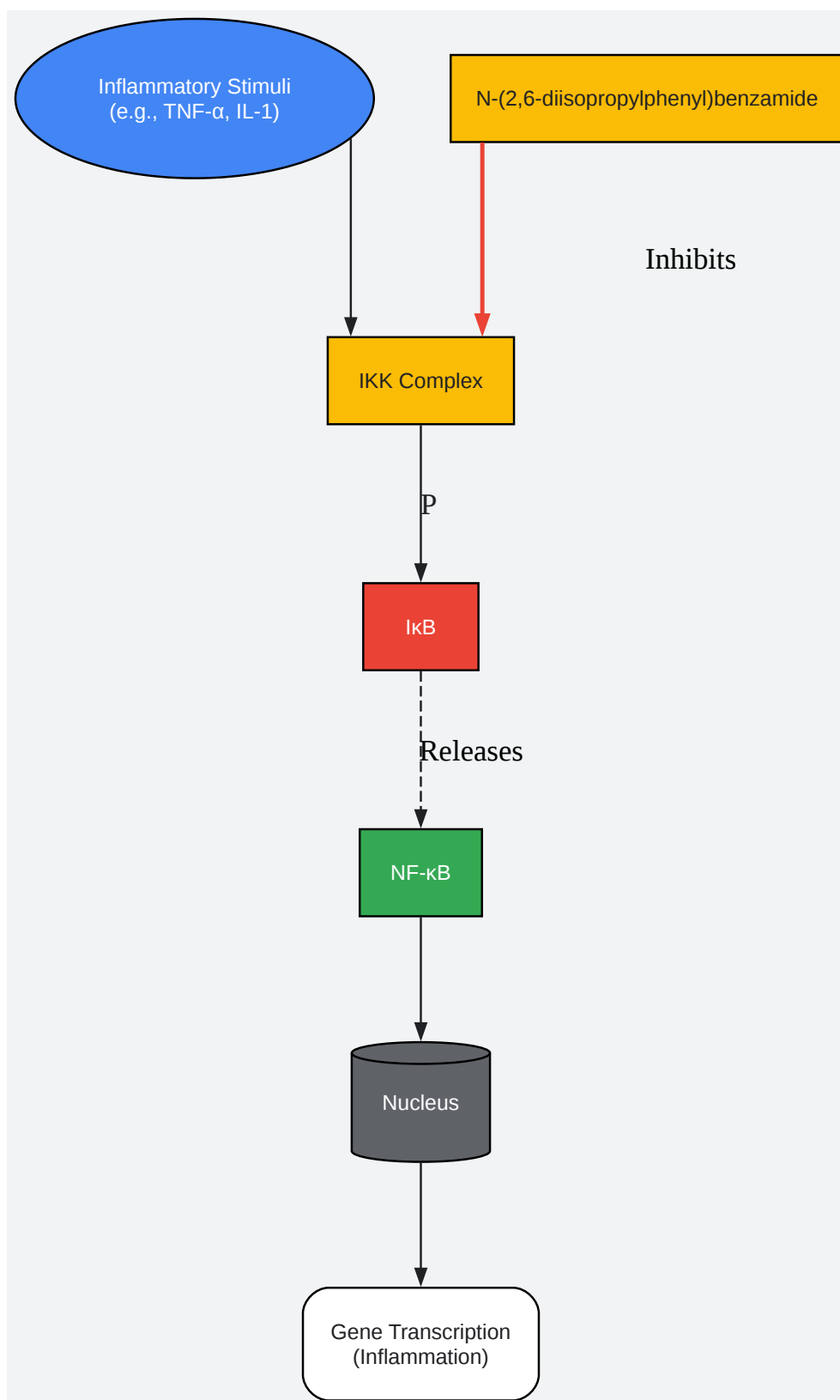


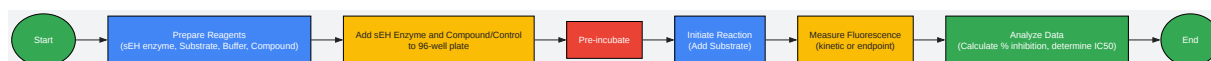
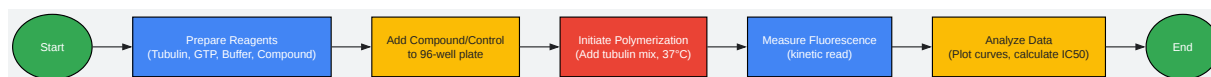
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Caption: Proposed mitochondrial pathway of apoptosis induction by **N-(2,6-diisopropylphenyl)benzamide**.

Inhibition of NF- κ B Signaling

The NF- κ B signaling pathway is a key regulator of inflammation. Some benzamide derivatives can inhibit this pathway, suggesting a potential anti-inflammatory role.





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References

- 1. benchchem.com [benchchem.com]
- 2. Quinolinyln-based multitarget-directed ligands with soluble epoxide hydrolase and fatty acid amide hydrolase inhibitory activities: Synthetic studies and pharmacological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
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